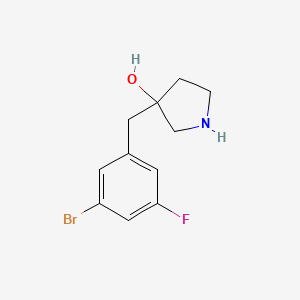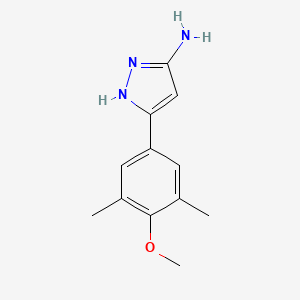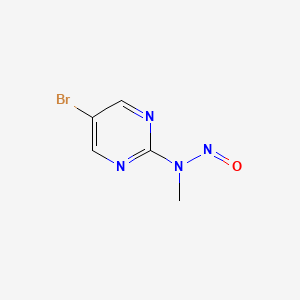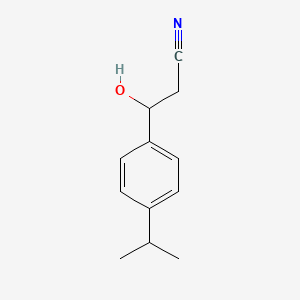
7-Benzylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzylindoline is a nitrogen-containing heterocyclic compound that belongs to the indoline family. Indoline compounds are characterized by a benzene ring fused with a five-membered nitrogenous ring, forming a bicyclic structure. The unique structure of this compound makes it an important compound in various fields, including medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzylindoline typically involves the cyclization of benzylamine with indole derivatives. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes functionalized indole units and a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Another approach involves the use of benzyne intermediates, which can be generated in situ from benzyne precursors under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of transition-metal-free conditions and benzyne intermediates offers an efficient and economical pathway for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 7-Benzylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
7-Benzylindoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Benzylindoline involves its interaction with molecular targets through various pathways:
Benzyl Cation/Proton Transfer: The elimination of benzene from protonated this compound is initiated by benzyl cation transfer rather than traditional proton transfer.
Molecular Targets: The compound can interact with proteins and enzymes, affecting their function and leading to biological effects such as antibacterial and anticancer activities.
Comparación Con Compuestos Similares
Indoline: A structurally related compound with similar properties but different reactivity.
Indole: Another related compound with a fused benzene and pyrrole ring, widely used in medicinal chemistry.
Benzylindole: Similar to 7-Benzylindoline but with different substitution patterns on the indole ring.
Uniqueness: this compound stands out due to its unique benzyl substitution at the nitrogen atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15N |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
7-benzyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2 |
Clave InChI |
IHCNHLTXWCWDDY-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=CC=C2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)






![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)





